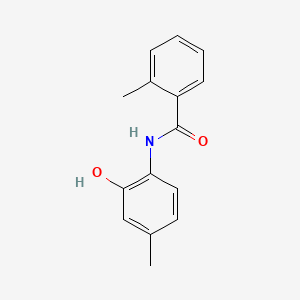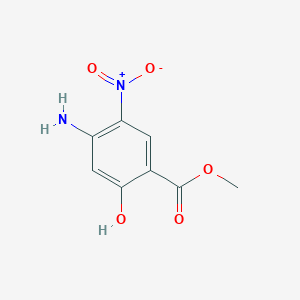
2,5,5-trimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5-Trimethylcyclohexan-1-one is an organic compound with the molecular formula C9H16O. It is a derivative of cyclohexanone, characterized by the presence of three methyl groups at the 2nd and 5th positions of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
2,5,5-Trimethylcyclohexanone is a chemical compound that primarily targets organic solvents and pharmaceutical intermediates . It plays a significant role in the industrial sector due to its importance as a pharmaceutical intermediate .
Mode of Action
It is known that the compound interacts with its targets through a process known as selective hydrogenation . This process involves the addition of hydrogen (H2) to the compound, which can influence its chemical properties and interactions .
Biochemical Pathways
The specific biochemical pathways affected by 2,5,5-Trimethylcyclohexanone are currently unknown. The compound is known to be involved in the selective hydrogenation of isophorone , a process that can potentially influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 1402227 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of 2,5,5-Trimethylcyclohexanone’s action is the production of a selectively hydrogenated product . The conversion of isophorone to 2,5,5-Trimethylcyclohexanone is 100%, and the yield of 2,5,5-Trimethylcyclohexanone is 98.1% under certain conditions .
Action Environment
The action of 2,5,5-Trimethylcyclohexanone can be influenced by environmental factors such as the presence of a solvent. For instance, the selective hydrogenation of isophorone to 2,5,5-Trimethylcyclohexanone can be influenced by the tetrahydrofuran solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-trimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5,5-Trimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2,5,5-Trimethylcyclohexan-1-one finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Cyclohexanone: A simpler analog without the methyl substitutions.
3,3,5-Trimethylcyclohexanone: Another derivative with different methyl group positions.
Dihydroisophorone: A structurally related compound with similar reactivity.
Uniqueness: 2,5,5-Trimethylcyclohexan-1-one is unique due to its specific methyl group substitutions, which impart distinct steric and electronic properties. These properties influence its reactivity and make it a valuable compound in various chemical processes .
Properties
IUPAC Name |
2,5,5-trimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-5-9(2,3)6-8(7)10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITMBHSFQBJCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-Methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2606952.png)
![N-[(2-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2606954.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid](/img/structure/B2606960.png)
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)acetamide](/img/structure/B2606961.png)
![3'-(3,4-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2606962.png)

![1-[2-(5-Methylthiophen-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2606965.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606969.png)
![1-[(3-Methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2606970.png)
![(E)-2-(4-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2606971.png)

![1-(4-(Tert-butyl)phenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2606973.png)
![1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2606975.png)
